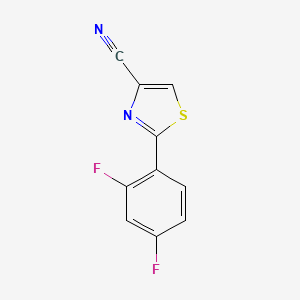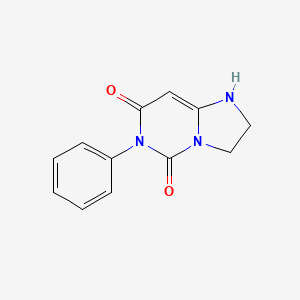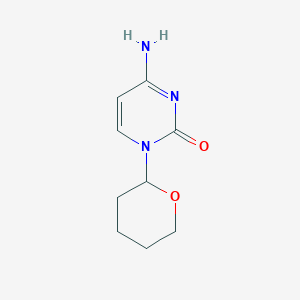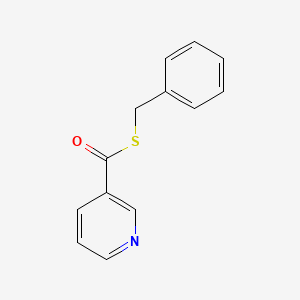![molecular formula C25H17ClN4O B11951847 3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a quinoline moiety, and various substituents that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the quinoline derivative with the quinazolinone core using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline or quinazolinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline moiety and various functional groups.
Uniqueness
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is unique due to its specific combination of quinazolinone and quinoline structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C25H17ClN4O |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
3-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17ClN4O/c1-16-11-12-18-14-19(23(26)28-22(18)13-16)15-27-30-24(17-7-3-2-4-8-17)29-21-10-6-5-9-20(21)25(30)31/h2-15H,1H3/b27-15+ |
InChI-Schlüssel |
UHAFQOREZGUKOB-JFLMPSFJSA-N |
Isomerische SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl |
Kanonische SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




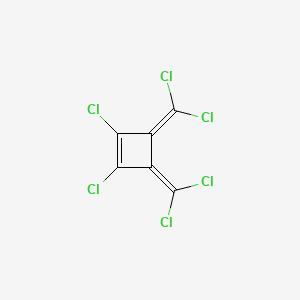

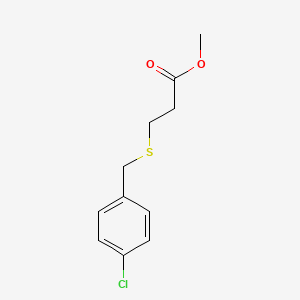

![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
